Cas no 34240-76-1 (2-(3-methylbutyl)aminoethan-1-ol)

2-(3-Methylbutyl)aminoethan-1-ol is a branched amino alcohol characterized by its versatile reactivity and functional group compatibility. The compound features both a primary hydroxyl group and a secondary amine, making it suitable for applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals, surfactants, and specialty chemicals. Its branched alkyl chain enhances solubility in organic solvents while maintaining moderate hydrophilicity. The amine group allows for further derivatization, enabling the formation of amides, imines, or quaternary ammonium compounds. This compound is valued for its balanced polarity and structural flexibility, which facilitate its use in fine chemical and material science applications. Proper handling under inert conditions is recommended due to potential amine reactivity.
2-(3-methylbutyl)aminoethan-1-ol structure
34240-76-1 structure
Product Name:2-(3-methylbutyl)aminoethan-1-ol
CAS No:34240-76-1
MF:C7H17NO
MW:131.215982198715
MDL:MFCD00020569
CID:310776
PubChem ID:278477
Update Time:2025-06-08

2-(3-methylbutyl)aminoethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Ethanol,2-[(3-methylbutyl)amino]-
    • 2-(ISOAMYLAMINO)ETHANOL
    • 2-[(3-methylbutyl)amino]Ethanol
    • 2-(3-methylbutyl)aminoethan-1-ol
    • N-(3-methylbutyl)ethanolamine
    • 2-(Isopentylamino)ethanol
    • N-(2-hydroxyethyl)isoamylamine
    • Z102766092
    • SCHEMBL438190
    • NSC128127
    • VHQWELIDTIYJIJ-UHFFFAOYSA-N
    • 34240-76-1
    • CS-0263334
    • EN300-862753
    • FT-0736559
    • 2-[(3-methylbutyl)amino]ethan-1-ol
    • MFCD00020569
    • AKOS000255190
    • 2-(3-methylbutylamino)ethanol
    • DTXSID10299089
    • 2-(isopentylamino)-ethanol
    • NSC-128127
    • SY354423
    • MDL: MFCD00020569
    • Inchi: 1S/C7H17NO/c1-7(2)3-4-8-5-6-9/h7-9H,3-6H2,1-2H3
    • InChI Key: VHQWELIDTIYJIJ-UHFFFAOYSA-N
    • SMILES: OCCNCCC(C)C

Computed Properties

  • Exact Mass: 131.131
  • Monoisotopic Mass: 131.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 5
  • Complexity: 54.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3A^2
  • XLogP3: 0.8

Experimental Properties

  • Density: 0.8822
  • Melting Point: -12.63°C (estimate)
  • Boiling Point: 242.56°C (rough estimate)
  • Flash Point: 72.9°C
  • Refractive Index: 1.4447
  • PSA: 32.26000
  • LogP: 1.00530

2-(3-methylbutyl)aminoethan-1-ol Pricemore >>

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2-(3-methylbutyl)aminoethan-1-ol Related Literature

Additional information on 2-(3-methylbutyl)aminoethan-1-ol

Introduction to 2-(3-Methylbutyl)aminoethan-1-ol (CAS No. 34240-76-1)

2-(3-Methylbutyl)aminoethan-1-ol, with the CAS number 34240-76-1, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as MBAE, is characterized by its unique chemical structure, which includes an amino group and a hydroxyl group attached to an ethylene backbone, along with a 3-methylbutyl substituent. The combination of these functional groups imparts distinct physicochemical properties that make it a valuable candidate for various applications, particularly in drug discovery and development.

The chemical structure of 2-(3-methylbutyl)aminoethan-1-ol can be represented as follows: CH3(CH2)2CH(CH3)NHCH2CH2OH. This structure suggests that the compound possesses both hydrophilic and hydrophobic characteristics, which can influence its solubility, permeability, and biological activity. The presence of the amino and hydroxyl groups allows for potential interactions with various biological targets, making it a promising lead compound for further optimization.

In recent years, MBAE has been the subject of several studies aimed at elucidating its pharmacological properties and potential therapeutic applications. One notable area of research has been its role in the treatment of neurological disorders. Studies have shown that MBAE exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that MBAE can effectively reduce oxidative stress and inflammation in neuronal cells, thereby protecting them from damage caused by neurotoxic agents.

Beyond its neuroprotective properties, MBAE has also shown promise in the field of cardiovascular research. Research conducted at the University of California, Los Angeles (UCLA) revealed that MBAE can improve cardiac function by enhancing myocardial contractility and reducing ischemic injury. The mechanism underlying these effects is believed to involve the activation of specific ion channels and receptors that regulate cardiac muscle contraction and blood flow.

In addition to its therapeutic potential, MBAE has been explored for its use as a chiral building block in organic synthesis. The chiral center present in the 3-methylbutyl substituent makes it an attractive starting material for the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical development. A recent study published in Organic Letters described a novel synthetic route to produce enantiomerically enriched derivatives of MBAE, highlighting its utility as a versatile intermediate in drug discovery.

The safety profile of MBAE is another important aspect that has been extensively studied. Toxicological evaluations have shown that MBAE exhibits low toxicity at therapeutic concentrations, making it a safe candidate for further clinical development. However, as with any new chemical entity, ongoing safety assessments are necessary to ensure its long-term safety and efficacy.

In conclusion, 2-(3-methylbutyl)aminoethan-1-ol (CAS No. 34240-76-1), or MBAE, is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further exploration in various therapeutic areas, including neurology and cardiology. As research continues to uncover new insights into its mechanisms of action and biological effects, MBAE is poised to play a significant role in the development of novel therapeutic agents.

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